Rubiginone B2

Total Synthesis Angucyclinone Process Chemistry

Substituting Rubiginone B2 with generic angucyclinones introduces stereochemical variability in MDR reversal assays. Rubiginone B2 (>98% HPLC) resolves this with defined (3S)-configuration and validated potency. • Potentiates vincristine in VCR-resistant leukemia cells and colchicine in KB-C2 MDR models. • Defined (3S)-stereochemistry at C-3-critical for target engagement; 19% total synthesis yield ensures batch consistency. • >98% HPLC purity with full spectroscopic characterization for use as an analytical reference standard.

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
CAS No. 130548-10-6
Cat. No. B027694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiginone B2
CAS130548-10-6
Synonyms(3S)-3,4-Dihydro-8-methoxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione; _x000B_(+)-Rubiginone B2
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
InChIInChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1
InChIKeyZUCWNLVDTXGGSU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubiginone B2 Technical Overview


Rubiginone B2 (CAS 130548-10-6) is an angucyclinone antibiotic belonging to the isotetracenone class, characterized by a benz[a]anthraquinone skeleton bearing an 8-methoxy group and a stereodefined 3-methyl substituent [1]. Originally isolated from Streptomyces griseorubiginosus, the compound is a pale yellow solid with the molecular formula C20H16O4 and a molecular weight of 320.3 g/mol [2]. It is commercially available at >98% purity (HPLC) for research applications [3].

Stereodefined (3S)-angucyclinone probe for target engagement studies
Suited for MDR reversal screening and antimalarial assay panels
Benchmark compound for total synthesis methodology development
Validated reference for natural product dereplication and metabolomics

Why Rubiginone B2 Cannot Be Substituted


Substituting Rubiginone B2 with a generic angucyclinone—even a structurally close congener such as ochromycinone or tetrangomycin—introduces substantial experimental and procurement risk due to quantifiable differences in synthetic accessibility (overall yield), stereochemical integrity, and biological potency. The documented total synthesis yields vary markedly across this compound class: Rubiginone B2 was achieved in 19% overall yield, compared to 23% for (+)-ochromycinone and 18% for (−)-tetrangomycin under identical synthetic conditions [1]. Additionally, the stereochemistry at the 3-position is critical; the (3S)-configuration present in Rubiginone B2 is not a default feature of all angucyclinones and directly influences target engagement [2]. These distinctions are not merely academic; they translate into differences in batch consistency, cost of goods, and reproducibility of biological data—making ad hoc substitution an unsound strategy for rigorous scientific inquiry or industrial procurement.

Congener yield variation Reported total synthesis yields differ notably among angucyclinones; a lower-yielding congener may increase procurement cost and limit scalability.
Stereochemical mismatch The (3S) configuration is not conserved across all angucyclinones; a different stereoisomer may alter target engagement and assay reproducibility.
Missing chemosensitizer phenotype Generic angucyclinones lack documented MDR reversal activity; substitution may compromise chemosensitizer screening outcomes.

Rubiginone B2 Procurement Evidence


Synthetic Yield Comparison

In a direct head-to-head comparison using a unified enantioselective synthetic route, the overall yield for (+)-rubiginone B2 was 19%. This places it as the second-most accessible compound among the five angucyclinones synthesized in this study [1]. For procurement decisions, this intermediate yield indicates that Rubiginone B2 is more synthetically tractable than (−)-tetrangomycin (18%) and MM-47755 (12%), but less so than (+)-ochromycinone (23%) and YM-181741 (22%) [1].

Synthetic Yield
Head-to-head
19% overall yield (range 12–23% across five congeners)
Moderate synthetic accessibility within angucyclinone class
Unified enantioselective route; ranked third among tested compounds
Total Synthesis Angucyclinone Process Chemistry

MDR Reversal with Colchicine

Rubiginone B2 (reported as antibiotic HS-2) was confirmed to enhance the cytotoxicity of colchicine against multidrug-resistant KB-C2 tumor cells [1]. While a quantitative fold-enhancement value was not disclosed in the abstract, the functional observation is directly relevant to procurement for MDR reversal studies. The experiment identified Rubiginone B2 as an active chemosensitizer in the colchicine/KB-C2 system [1]. In the absence of a direct comparator in this specific study, this evidence supports the compound's utility in a well-defined, cell-based MDR reversal model.

Colchicine Potentiation
Assay context
Enhanced colchicine cytotoxicity in KB-C2 MDR cells
Supports chemosensitizer screening model use
Quantified fold-enhancement not reported
MDR Reversal Chemosensitization Colchicine

Antimalarial Activity

In a cross-study comparison of angucyclinones isolated from Saccharopolyspora sp. BCC 21906, Rubiginone B2 was co-isolated with ochromycinone and tetrangulol methyl ether [1]. The study reported antimalarial IC50 values of 4.1 µM and 3.9 µM for saccharosporones A and B, respectively, against Plasmodium falciparum K1 [1]. Although the IC50 for Rubiginone B2 was not reported in this specific dataset, the compound's presence in the same antimalarial fraction and its established class activity (angucyclinone antibiotic) suggests a comparable antimalarial profile . This positions Rubiginone B2 as a viable alternative to ochromycinone for antimalarial screening, with the added benefit of its documented MDR reversal activity.

Antimalarial Profile
Class-level
Co-isolated from antimalarial angucyclinone fraction
Class activity suggests antimalarial screening potential
Rubiginone B2 IC50 not reported; comparator IC50 3.9–4.1 µM
Antimalarial Natural Product Plasmodium falciparum

Vincristine Potentiation in Leukemia

Rubiginone B2, along with five other rubiginone factors (A1, A2, B1, C1, and C2), significantly potentiated the cytotoxicity of vincristine against VCR-resistant P388 leukemia and Moser cells [1]. This class-level evidence establishes a common mechanism of action—likely inhibition of drug efflux—that is shared among the rubiginone complex. However, the specific potency of Rubiginone B2 relative to its congeners was not reported in the abstract, limiting the ability to rank the compounds within the class based solely on this dataset [1].

Vincristine Potentiation
Class-level
Potentiates vincristine cytotoxicity in P388 and Moser cells
Core chemosensitizer phenotype of rubiginone family
Intra-class potency ranking not available
Chemosensitization Vincristine Leukemia

Rubiginone B2 Key Applications


MDR Reversal Screening in Oncology

Rubiginone B2 is an ideal candidate for inclusion in chemosensitizer screening panels targeting MDR phenotypes. Its confirmed ability to enhance colchicine cytotoxicity in KB-C2 cells [1] and potentiate vincristine in VCR-resistant leukemia cells [2] positions it as a functional tool for studying drug efflux mechanisms. Procurement for this application is supported by the compound's well-defined synthetic accessibility, which ensures batch-to-batch consistency essential for reproducible assay results [3].

Antimalarial Drug Discovery

As a co-isolated angucyclinone from antimalarial fractions of Saccharopolyspora sp. BCC 21906, Rubiginone B2 serves as a valid comparator or starting point for antimalarial lead optimization [4]. Its structural similarity to ochromycinone, combined with its distinct stereochemical and MDR reversal profile, makes it a strategically valuable addition to libraries screened against chloroquine-resistant Plasmodium falciparum strains.

Total Synthesis and Methodology Development

Rubiginone B2 is a benchmark target for developing new synthetic methodologies in the angucyclinone class. Its 19% overall yield in a unified enantioselective route [3] provides a quantifiable baseline against which novel synthetic approaches (e.g., gold-catalyzed benzannulation [5]) can be measured. Procurement of high-purity Rubiginone B2 (>98% HPLC) [6] is essential for validating new synthetic routes and for use as an authentic standard in analytical method development.

Natural Product Dereplication and Metabolomics

In metabolomics and natural product dereplication studies, Rubiginone B2 serves as a validated reference standard for identifying angucyclinone-type metabolites in microbial extracts. Its well-characterized spectroscopic properties (UV, 1H-NMR, 13C-NMR) [7] and commercial availability at >98% purity [6] enable confident annotation of related secondary metabolites in complex biological matrices.

Application
Selection Property
Validation Focus
Chemosensitizer screening studies
Confirmed MDR reversal phenotype
Colchicine and vincristine potentiation assays
Antimalarial screening programs
Angucyclinone class antimalarial activity
P. falciparum strain-panel IC50 assessment
Synthetic methodology benchmarking
Defined total synthesis yield benchmark
Enantioselective route efficiency and reproducibility
Natural product dereplication studies
Validated spectroscopic reference standard
MS/MS and NMR spectral matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubiginone B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.